molecular formula C7H7IN2O4 B3047173 [4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1354705-49-9

[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B3047173
CAS No.: 1354705-49-9
M. Wt: 310.05
InChI Key: YBXHTNNCGSTQKW-UHFFFAOYSA-N
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Description

[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid (CAS 1354705-49-9) is a high-purity heterocyclic building block offered with a typical purity of 98% . With the molecular formula C7H7IN2O4 and a molecular weight of 310.05 g/mol, this compound is a valuable synthetic intermediate for researchers in medicinal and organic chemistry . The iodine atom at the 4-position of the pyrazole ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Negishi-type couplings, enabling the introduction of complex substituents like ferrocenyl groups for the development of novel ligands and organometallic compounds . Furthermore, the presence of both the iodine and the ester (methoxycarbonyl) group on the same heterocyclic scaffold allows for sequential and selective functionalization, facilitating the synthesis of diverse compound libraries. The acetic acid moiety also provides a handle for further derivatization or for constructing heteroscorpionate ligands that can bind metal ions in a κ3-N,N,O coordination mode, mimicking the 2-His-1-carboxylate motif found in non-heme iron enzymes like Rieske dioxygenases . This combination of reactive features makes it a versatile precursor for developing new materials, catalysts, and bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-iodo-3-methoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O4/c1-14-7(13)6-4(8)2-10(9-6)3-5(11)12/h2H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXHTNNCGSTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211490
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-49-9
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr Pyrazole Synthesis

A classical method employing β-keto esters and hydrazines:

  • React ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5-ol
  • Iodinate at position 4 using N-iodosuccinimide (NIS) in DMF at 0–5°C (yield: 68–72%)
  • Introduce methoxycarbonyl group via Claisen condensation with methyl chloroformate

Key Reaction Parameters

Step Reagent/Condition Temp (°C) Time (h) Yield (%)
Iodination NIS/DMF 0–5 4 70
Esterification Methyl chloroformate/Et₃N 25 12 85

Cyclocondensation Route

Alternative pathway using 1,3-dipolar cycloaddition:

  • React iodopropargyl alcohol with methyl diazoacetate in presence of Cu(I) catalyst
  • Achieves direct incorporation of iodine and ester groups (Patent WO2007034183A2 methodology)

Acetic Acid Sidechain Installation

Post pyrazole core functionalization, the acetic acid moiety is introduced through:

N-Alkylation Strategy

  • Treat 4-iodo-3-(methoxycarbonyl)-1H-pyrazole with ethyl bromoacetate/K₂CO₃ in DMF
  • Hydrolyze ethyl ester to carboxylic acid using NaOH/EtOH-H₂O (1:1)

Optimized Conditions

Parameter Value
Alkylation Temp 60°C
Reaction Time 8 h
Hydrolysis pH 10–11

Mitsunobu Coupling

For enhanced regioselectivity:

  • Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine
  • Couple pyrazole with tert-butyl acetate followed by deprotection

Critical Process Considerations

  • Iodination Selectivity

    • Use directing groups (e.g., methoxycarbonyl) to control iodine position
    • DFT calculations suggest C4 iodination is favored by 9.3 kcal/mol over C5
  • Stability Challenges

    • Nitro intermediates exhibit thermal instability (decomposition >120°C)
    • Substitute nitro groups with azides for safer large-scale processing
  • Purification Protocols

    • Silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient)
    • Final recrystallization from MeCN/H₂O (4:1) achieves >99% purity

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (s, 1H, H5), 4.92 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 169.8 (COOH), 162.4 (COOCH₃), 144.1 (C-I)
HRMS (ESI+) m/z calcd for C₇H₇IN₂O₄ [M+H]⁺: 325.9412, found: 325.9408

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Iodo vs. Trifluoromethyl Substitution
  • 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid (CAS: 1823464-84-1): Replaces methoxycarbonyl with a trifluoromethyl (-CF₃) group. This substitution increases hydrophobicity and electron-withdrawing effects, enhancing metabolic stability. Molecular weight: 320.01 g/mol .
Methoxycarbonyl vs. Nitro or Aminocarbonyl Groups
  • Methyl (4-Iodo-3-nitro-1H-pyrazol-1-yl)acetate (CAS: N/A): Features a nitro (-NO₂) group instead of methoxycarbonyl. The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions. Molecular formula: C₇H₆IN₃O₄ .
  • 3-(Aminocarbonyl)-4-iodo-1H-pyrazole-1-acetic Acid (CAS: 1354706-04-9): Substitutes methoxycarbonyl with an aminocarbonyl (-CONH₂) group. This modification enhances hydrogen-bonding capacity, improving solubility in polar solvents. Molecular formula: C₆H₆IN₃O₃ .
Acetic Acid vs. Ester Derivatives
  • Ethyl 2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS: 1820685-97-9): The ethyl ester derivative lacks the acidic proton, reducing water solubility but improving lipid membrane permeability. Molecular formula: C₈H₇F₃IN₂O₂ .

Structural Analogues with Different Substitution Patterns

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Properties/Applications
[Target Compound] Iodo (4), Methoxycarbonyl (3) C₇H₇IN₂O₄ 310.05 1354705-49-9 95% Halogen bonding, pharmaceutical intermediates
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Iodo (4), -CF₃ (3) C₆H₄F₃IN₂O₂ 320.01 1823464-84-1 95% Enhanced metabolic stability, agrochemicals
2-(4-(Methoxycarbonyl)-1H-pyrazol-1-yl)acetic acid Methoxycarbonyl (4) C₇H₈N₂O₄ 184.15 1006348-69-1 98% Lower steric hindrance, material science
[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid Methoxycarbonyl (3) C₇H₈N₂O₄ 184.15 N/A 95% Absence of iodine, simplified synthetic routes
4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid Bromo (4), -CHF₂ (3) C₉H₉BrF₂N₂O₂ 295.09 1001500-11-3 N/A Bromine’s lower reactivity, agrochemical studies

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase acidity of the acetic acid moiety (pKa reduction) and enhance electrophilic reactivity .
  • Halogen Substituents (Iodo vs. Bromo) : Iodo provides greater steric bulk and stronger halogen bonding compared to bromo, influencing target binding in drug design .
  • Ester vs. Acid Derivatives : Esters (e.g., ethyl or methyl) exhibit higher lipophilicity, making them preferable for prodrug formulations .

Biological Activity

Overview

[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, with the chemical formula C7H7IN2O4, is a pyrazole derivative that has garnered interest for its potential biological activities. The compound is characterized by the presence of an iodine atom and a methoxycarbonyl group, which contribute to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

The compound is synthesized through nucleophilic substitution reactions, typically involving 4-iodo-3-(methoxycarbonyl)-1H-pyrazole and chloroacetic acid in basic conditions. The iodine atom plays a crucial role in its reactivity, allowing for various modifications that can enhance biological activity.

PropertyValue
IUPAC Name2-(4-iodo-3-methoxycarbonylpyrazol-1-yl)acetic acid
Molecular Weight310.047 g/mol
CAS Number1354705-49-9

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be leveraged in drug development for conditions requiring enzyme modulation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed evaluations are necessary to establish efficacy and mechanisms.
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have been studied for their anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.

Case Studies

A number of studies have evaluated the biological activity of related pyrazole compounds:

  • Study on Antimicrobial Activity : A derivative with similar structural characteristics was tested against various bacterial strains, demonstrating significant inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml against Staphylococcus aureus .
  • Enzyme Inhibition Study : Research on related pyrazole derivatives indicated effective inhibition of certain protein-ligand interactions, suggesting potential applications in targeting specific diseases .

Comparative Analysis

When compared to other halogenated pyrazole derivatives such as [4-bromo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid and [4-chloro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid, this compound exhibits distinct biological activities due to the unique reactivity imparted by the iodine atom.

CompoundBiological Activity
[4-bromo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acidModerate enzyme inhibition
[4-chloro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acidLow antimicrobial activity
This compound Promising enzyme inhibition and potential antimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Reactant of Route 2
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[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

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